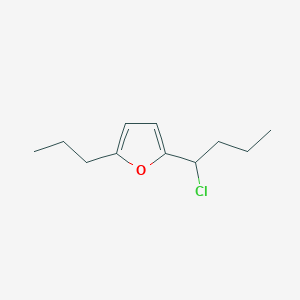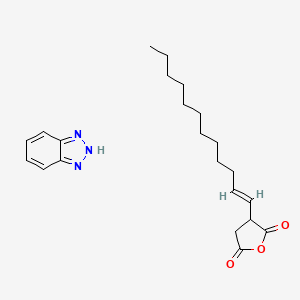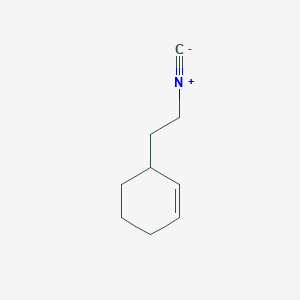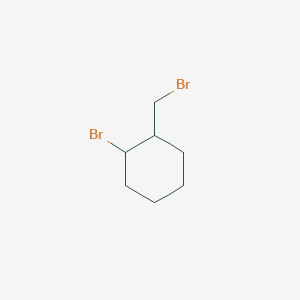
2-(1-Chlorobutyl)-5-propylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chlorobutyl)-5-propylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 1-chlorobutyl group at the second position and a propyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutyl)-5-propylfuran can be achieved through several methods. One common approach involves the chlorination of 1-chlorobutane, followed by a reaction with a furan derivative. The chlorination process typically involves the use of chlorine gas or sulfuryl chloride as the chlorinating agent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the formation of the chlorinated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 1-chlorobutane is continuously fed and reacted with chlorine gas. The resulting chlorinated product is then purified and reacted with a furan derivative under optimized conditions to yield the final compound. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(1-Chlorobutyl)-5-propylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chlorobutyl group can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can undergo oxidation reactions, resulting in the formation of furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Furan-2,5-dione derivatives.
Reduction Reactions: Corresponding alcohols.
科学的研究の応用
2-(1-Chlorobutyl)-5-propylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of 2-(1-Chlorobutyl)-5-propylfuran involves its interaction with specific molecular targets. The chlorine atom in the 1-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Chlorobutane: A simple alkyl halide used in various organic synthesis reactions.
5-Propylfuran: A furan derivative with a propyl group at the fifth position, used as a precursor in the synthesis of more complex molecules.
2-Chlorobutylbenzene: A compound with a similar chlorobutyl group but attached to a benzene ring instead of a furan ring.
Uniqueness
2-(1-Chlorobutyl)-5-propylfuran is unique due to the presence of both a furan ring and a chlorobutyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
96212-20-3 |
|---|---|
分子式 |
C11H17ClO |
分子量 |
200.70 g/mol |
IUPAC名 |
2-(1-chlorobutyl)-5-propylfuran |
InChI |
InChI=1S/C11H17ClO/c1-3-5-9-7-8-11(13-9)10(12)6-4-2/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
HVQLVRGVJDLHFY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(O1)C(CCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)


![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)


